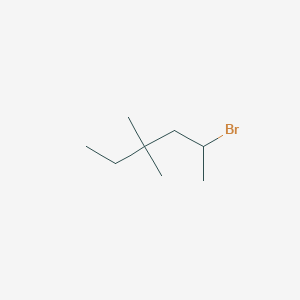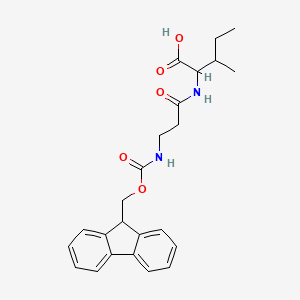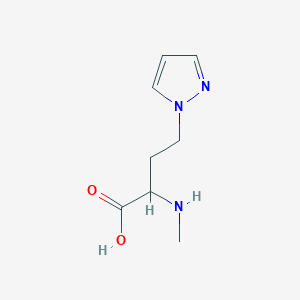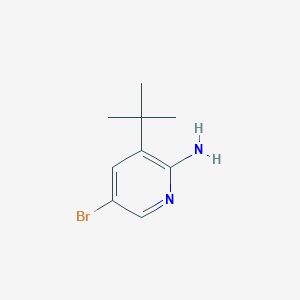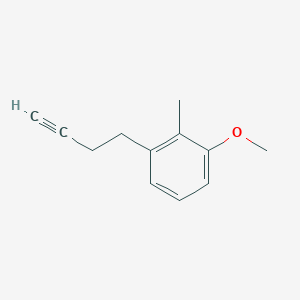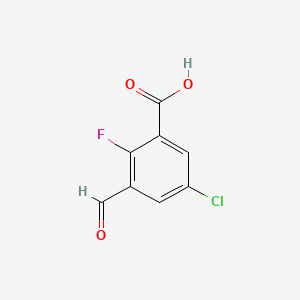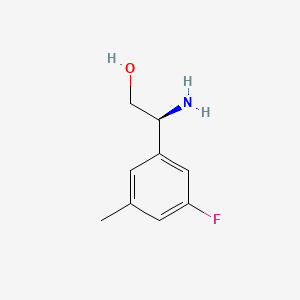
(s)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a fluorine and methyl substituent on the phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes such as lipases or transaminases to selectively produce the desired enantiomer.
Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine substituent on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium fluoride (CsF).
Major Products Formed:
Oxidation: Formation of 2-amino-2-(3-fluoro-5-methylphenyl)acetaldehyde.
Reduction: Formation of 2-(3-fluoro-5-methylphenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine and methyl substituents influence the compound’s lipophilicity and binding affinity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
相似化合物的比较
®-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(3-fluoro-5-methylphenyl)ethanol: The racemic mixture of both enantiomers.
2-Amino-2-(3-chloro-5-methylphenyl)ethan-1-ol: A structurally similar compound with a chlorine substituent instead of fluorine.
Uniqueness: (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological activity and selectivity in interactions with molecular targets. The presence of the fluorine substituent enhances its metabolic stability and lipophilicity compared to its non-fluorinated analogs.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI 键 |
QPXVEPZGDPSEIL-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)F)[C@@H](CO)N |
规范 SMILES |
CC1=CC(=CC(=C1)F)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)

